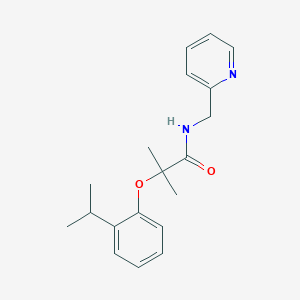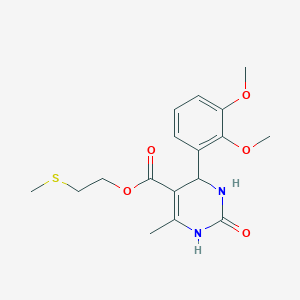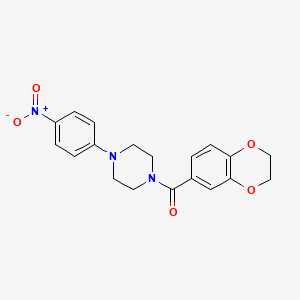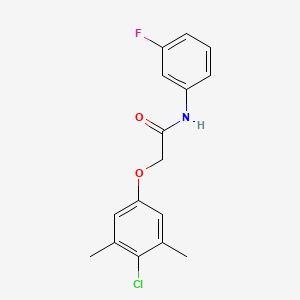
2-(2-isopropylphenoxy)-2-methyl-N-(2-pyridinylmethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-isopropylphenoxy)-2-methyl-N-(2-pyridinylmethyl)propanamide, also known as JNJ-27018966, is a small molecule drug that has gained attention in scientific research for its potential therapeutic applications.
Wirkmechanismus
2-(2-isopropylphenoxy)-2-methyl-N-(2-pyridinylmethyl)propanamide is a potent inhibitor of HDACs and BET proteins. It works by blocking the activity of these proteins, which are involved in regulating gene expression. By inhibiting these proteins, this compound can alter the expression of genes involved in various cellular processes, including cell cycle regulation, apoptosis, and DNA repair.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and reduce inflammation. It has also been shown to improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(2-isopropylphenoxy)-2-methyl-N-(2-pyridinylmethyl)propanamide is its potency and specificity for HDACs and BET proteins. This makes it a useful tool for studying the role of these proteins in various cellular processes. However, one limitation of this compound is its poor solubility, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 2-(2-isopropylphenoxy)-2-methyl-N-(2-pyridinylmethyl)propanamide. One area of interest is its potential use in combination with other drugs for cancer treatment. Another area of interest is its potential use in neurodegenerative diseases, where it may have a neuroprotective effect. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential therapeutic applications in various diseases.
Conclusion:
In conclusion, this compound is a promising small molecule drug that has gained attention in scientific research for its potential therapeutic applications. It has been shown to have activity against several targets, including HDACs, BET proteins, and the AR. It has also been studied for its potential use in cancer, neurodegenerative diseases, and inflammation. While there are some limitations to its use in lab experiments, this compound remains a useful tool for studying the role of HDACs and BET proteins in various cellular processes. Further research is needed to fully understand its potential therapeutic applications and mechanisms of action.
Synthesemethoden
2-(2-isopropylphenoxy)-2-methyl-N-(2-pyridinylmethyl)propanamide can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the formation of key intermediates, which are then coupled to form the final product. The final compound is obtained as a white solid with a high degree of purity.
Wissenschaftliche Forschungsanwendungen
2-(2-isopropylphenoxy)-2-methyl-N-(2-pyridinylmethyl)propanamide has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have activity against several targets, including histone deacetylases (HDACs), bromodomain and extra-terminal domain (BET) proteins, and the androgen receptor (AR). It has also been studied for its potential use in cancer, neurodegenerative diseases, and inflammation.
Eigenschaften
IUPAC Name |
2-methyl-2-(2-propan-2-ylphenoxy)-N-(pyridin-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-14(2)16-10-5-6-11-17(16)23-19(3,4)18(22)21-13-15-9-7-8-12-20-15/h5-12,14H,13H2,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRULHYWJKPQSGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OC(C)(C)C(=O)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-nitrophenyl)-4-[(phenylsulfonyl)carbonyl]piperazine](/img/structure/B5209907.png)
![2-(3-pyridinylcarbonyl)-3-(trifluoromethyl)-2,3,3a,4,5,6,7,8-octahydrocyclohepta[c]pyrazol-3-ol](/img/structure/B5209909.png)
amino]-N-(2-methyl-3-nitrophenyl)benzamide](/img/structure/B5209910.png)
![1-[4-(4-chloro-3,5-dimethylphenoxy)butyl]-1H-imidazole](/img/structure/B5209916.png)

![2-[5-({[(3-methoxyphenyl)amino]carbonyl}amino)-1,3,4-thiadiazol-2-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5209924.png)
![N-(3-methoxyphenyl)-N'-[5-(propylthio)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5209932.png)
![2-[(2,4-dichlorophenoxy)methyl]-5-[(1-naphthylmethyl)thio]-1,3,4-oxadiazole](/img/structure/B5209953.png)
![3-bromo-N-[2-(3-nitrophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide](/img/structure/B5209954.png)

![2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5209964.png)
